molecular formula C21H16N4O2 B11421407 7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

Cat. No.: B11421407
M. Wt: 356.4 g/mol
InChI Key: GXSIVKCNMWQSSW-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with an intriguing structure. Its systematic name is 7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile . Let’s break down its features:

  • Core Structure: : The compound consists of a central triazatricyclo[8.4.0.03,8]tetradeca ring system, which includes three nitrogen atoms and four carbon atoms. The aromatic phenyl and methyl groups are attached to specific positions on this ring.

  • Functional Groups:

Preparation Methods

Synthetic Routes:: While specific synthetic routes for this compound may not be widely documented, we can explore analogous reactions involving triazatricyclo[8.4.0.03,8]tetradeca systems. Researchers might employ multistep syntheses, utilizing cyclization reactions and functional group transformations.

Industrial Production:: Unfortunately, industrial-scale production methods for this compound remain scarce. research efforts could focus on developing efficient and scalable routes.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound likely undergoes redox reactions due to its carbonyl groups (2,6-dioxo) and aromatic moieties.

    Substitution Reactions: Nitrile groups can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts may be relevant.

Major Products:: The specific products formed during reactions with this compound would depend on reaction conditions and substituents. Further experimental studies are needed to elucidate these details.

Scientific Research Applications

Chemistry::

    Catalysis: Investigate its potential as a catalyst or ligand in organic transformations.

    Supramolecular Chemistry: Explore its self-assembly behavior and host-guest interactions.

Biology and Medicine::

    Drug Discovery: Assess its bioactivity and potential as a lead compound for drug development.

    Biological Imaging: Investigate its fluorescence properties for imaging applications.

Industry::

    Materials Science: Evaluate its use in functional materials (e.g., sensors, polymers).

    Fine Chemicals: Explore its role in specialty chemicals.

Mechanism of Action

The compound’s mechanism of action would depend on its specific targets. Hypothetically, it could interact with enzymes, receptors, or cellular pathways. Detailed studies are essential to unravel this mystery.

Comparison with Similar Compounds

While direct analogs may be limited, we can compare its structure, reactivity, and applications with related heterocyclic compounds. Some similar compounds include:

    N,2-dimethyl-2,3,9,12-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),4,6,11,13-pentaene-9-carboxamide: .

    7-Cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile: .

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile

InChI

InChI=1S/C21H16N4O2/c1-12-6-7-17(14(3)9-12)25-19-16(10-15(11-22)20(25)26)21(27)24-8-4-5-13(2)18(24)23-19/h4-10H,1-3H3

InChI Key

GXSIVKCNMWQSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C(C2=O)C#N)C(=O)N4C=CC=C(C4=N3)C)C

Origin of Product

United States

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